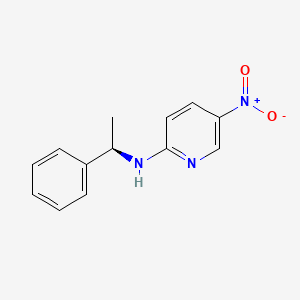

(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Description

Properties

IUPAC Name |

5-nitro-N-[(1R)-1-phenylethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKMWGKBCDCUDX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463783 | |

| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64138-65-4 | |

| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway to (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine, a valuable chiral building block in pharmaceutical and materials science research. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-understood transformation in heterocyclic chemistry. This document elucidates the underlying mechanistic principles, provides detailed, field-proven protocols for the preparation of starting materials and the final product, outlines methods for characterization and quality control, and discusses critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction to Chiral 2-Aminopyridines

Pyridine derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and functional materials.[1] The introduction of a chiral amino substituent at the 2-position, particularly in conjunction with other functional groups like a nitro group, creates molecules with significant potential for asymmetric synthesis and as ligands in catalysis. The target molecule, this compound, is a prime example of such a compound, combining the electronically distinct 5-nitropyridine core with the well-defined stereocenter of (R)-α-methylbenzylamine.

The primary synthetic strategy for constructing this molecule is the nucleophilic aromatic substitution (SNAr) reaction. This approach is highly effective due to the electronic nature of the pyridine ring, which is rendered electron-deficient by the ring nitrogen and further activated by the potent electron-withdrawing nitro group. This guide will systematically deconstruct this synthesis, beginning with the foundational mechanistic principles.

Mechanistic Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of the target compound proceeds via a classic addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[2][3] Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur in a single concerted step, as this would require the nucleophile to approach from behind the carbon-leaving group bond, which is sterically impossible within the aromatic ring.[3]

The reaction unfolds in two discrete steps:

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile—the nitrogen atom of (R)-(+)-alpha-methylbenzylamine—on the electron-deficient carbon atom at the C2 position of 2-chloro-5-nitropyridine. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex.[3][4]

-

Leaving Group Elimination: The aromaticity of the pyridine ring is a powerful driving force for the second step. The system re-aromatizes through the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.[2][4]

The high regioselectivity and facility of this reaction are critically dependent on the substituents on the pyridine ring. The nitro group at the 5-position (para to the C2 position) plays a crucial role by providing powerful resonance stabilization to the Meisenheimer intermediate, delocalizing the negative charge and lowering the activation energy of the initial attack.[3][5]

Caption: The Addition-Elimination Mechanism of SNAr.

Starting Material Synthesis and Considerations

The Electrophile: 2-Chloro-5-nitropyridine

This key starting material is a crystalline solid.[6] Its synthesis is well-documented and typically begins with 2-aminopyridine. The process involves two main steps:

-

Nitration: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-amino-5-nitropyridine.[7]

-

Sandmeyer-type Reaction: The resulting 2-amino-5-nitropyridine is then converted to 2-chloro-5-nitropyridine. This is achieved through diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of hydrochloric acid, followed by displacement of the diazonium group with chloride.

Alternative routes starting from 2-hydroxy-5-nitropyridine and chlorinating with reagents like phosphorus oxychloride have also been reported.[8][9]

The Nucleophile: (R)-(+)-alpha-Methylbenzylamine

(R)-(+)-alpha-Methylbenzylamine is a widely used chiral amine for the resolution of racemates and as a chiral auxiliary in asymmetric synthesis.[10][11] While it is commercially available in high enantiomeric purity, understanding its preparation from the racemic mixture is fundamental. The separation of enantiomers, known as chiral resolution, is most commonly achieved by fractional crystallization of diastereomeric salts.[12]

The principle involves reacting the racemic (±)-α-methylbenzylamine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid.[13] This reaction forms a pair of diastereomeric salts: ((R)-amine·(L)-tartrate) and ((S)-amine·(L)-tartrate). Diastereomers possess different physical properties, including solubility.[12][13] In this specific case, one of the diastereomeric salts is typically less soluble in a given solvent (e.g., methanol) and will preferentially crystallize out of the solution. The crystals are then isolated by filtration, and the pure amine enantiomer is liberated by treatment with a base.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Overall Reaction

Caption: Synthesis of the target molecule via SNAr reaction.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Equiv. | Quantity | Notes |

| 2-Chloro-5-nitropyridine | 158.55 | 1.0 | e.g., 1.59 g (10 mmol) | Corrosive, handle with care. |

| (R)-(+)-α-Methylbenzylamine | 121.18 | 1.1 | e.g., 1.33 g (11 mmol) | Corrosive, handle with care.[11] |

| Triethylamine (TEA) | 101.19 | 1.5 | e.g., 2.1 mL (15 mmol) | Non-nucleophilic base; HCl scavenger. |

| Ethanol (anhydrous) | 46.07 | - | e.g., 50 mL | Reaction solvent. |

| Ethyl Acetate | 88.11 | - | As needed | For extraction and chromatography. |

| Hexanes | - | - | As needed | For chromatography. |

| Deionized Water | 18.02 | - | As needed | For work-up. |

| Brine (sat. NaCl) | - | - | As needed | For work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

-

Dissolution: Add anhydrous ethanol (approx. 5 mL per mmol of substrate) to dissolve the starting material.

-

Reagent Addition: Sequentially add (R)-(+)-α-methylbenzylamine (1.1 equiv) and triethylamine (1.5 equiv) to the stirred solution at room temperature.

-

Causality Note: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated in situ. This prevents the protonation and deactivation of the nucleophilic amine, driving the reaction towards completion.

-

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The consumption of the starting 2-chloro-5-nitropyridine spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. The reaction is considered complete when the starting material is no longer visible by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (e.g., 50 mL) and deionized water (e.g., 50 mL).

-

Separate the organic layer. Wash it sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically a yellow to orange solid or oil. Purify the material using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A combination of spectroscopic and analytical techniques should be employed.

| Analysis Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, the methine (CH) proton, and the methyl (CH₃) protons. |

| ¹³C NMR | Structural confirmation | Signals for all 13 unique carbon atoms in the molecule. |

| FT-IR | Functional group analysis | Characteristic stretches for N-H (amine), C-H (aromatic/aliphatic), C=C/C=N (aromatic rings), and N-O (nitro group). |

| HPLC/TLC | Purity assessment | A single major spot/peak indicating high purity. |

| Chiral HPLC | Enantiomeric excess (e.e.) | Determination of the ratio of the (R) to (S) enantiomer to confirm enantiopurity (e.g., >99% e.e.). |

| Polarimetry | Stereochemical confirmation | Measurement of the specific optical rotation. The value should be positive (+) and consistent with literature values for the (R)-enantiomer.[13] |

| Melting Point | Purity assessment | A sharp, defined melting point range. The reported melting point is 83 °C.[14] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling: 2-Chloro-5-nitropyridine is a corrosive and potentially toxic compound. (R)-(+)-α-methylbenzylamine is corrosive.[11] Avoid inhalation, ingestion, and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and (R)-(+)-alpha-methylbenzylamine. This guide provides a comprehensive framework for this synthesis, grounded in established mechanistic principles and detailed, practical protocols. By following the outlined procedures for synthesis, monitoring, purification, and characterization, researchers can confidently and reproducibly obtain this valuable chiral building block for further application in drug discovery and materials science.

References

-

Taylor & Francis. (n.d.). USE of (S)-α-Methylbenzylamine in the Resolution of Racemic 2-Octanol and α-Methylbenzyl Alcohol. Retrieved from [Link]

-

Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

-

Sakai, K., et al. (n.d.). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 11. (R)-(+)-α-甲基苄胺 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. chemistry-online.com [chemistry-online.com]

- 14. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

physicochemical properties of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

An In-Depth Technical Guide to the Physicochemical Properties of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Foreword: A Molecule of Interest

This compound is a chiral organic compound that stands at the intersection of several key areas in chemical research. Its structure, featuring a stereogenic center, an electron-deficient nitropyridine ring, and an electron-donating amino bridge, imparts a unique combination of properties. This makes it a subject of interest not only as a chiral building block in asymmetric synthesis but also in the field of materials science, particularly for nonlinear optical (NLO) applications where specific molecular arrangements and electronic properties are paramount.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of its core physicochemical properties and the methodologies required for its robust characterization.

Core Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific constitution and stereochemistry.

-

IUPAC Name: 5-nitro-N-[(1R)-1-phenylethyl]pyridin-2-amine[2]

The molecule's architecture consists of a 5-nitropyridine core linked to a chiral (R)-alpha-methylbenzylamine moiety. The nitro group (-NO₂) at the 5-position acts as a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. Conversely, the secondary amine bridge acts as an electron-donating group. This "push-pull" electronic system is a common feature in molecules designed for NLO applications.[1] The presence of the chiral center dictates its interaction with polarized light and its utility in stereospecific synthesis.

Summary of Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its handling, purification, formulation, and application. The key physicochemical data for this compound are summarized below. It is important to note that while some properties like melting point are experimentally determined, others, such as boiling point and density, are often predicted through computational models due to the compound's thermal liability at high temperatures.

| Property | Value / Description | Source |

| Physical State | Solid, powder to crystal | [4] |

| Color | Light yellow to Amber to Dark green | [4] |

| Melting Point | 83°C | [4] |

| Boiling Point (Predicted) | 395.9 ± 32.0 °C | [4] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.74 ± 0.10 | [4] |

| Optical Rotation | Refractive index: 146.5° (c=2, CHCl₃) | [4] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [4][5] |

Spectroscopic Characterization Profile

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a compound.[6][7] Each method probes different aspects of the molecule's quantum mechanical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the pyridine ring, the phenyl ring, and the chiral side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For the title compound, the IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching: A distinct peak in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

-

Nitro Group (NO₂) asymmetric and symmetric stretching: Strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for the closely related achiral compound, 2-(Benzylamino)-5-nitropyridine, which can serve as a useful reference.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[9] The extended π-conjugated system of this compound, influenced by the electron-donating amino group and the electron-withdrawing nitro group, is expected to result in strong absorption in the UV-Vis range. Studies on similar nitropyridine derivatives show that these compounds exhibit broad absorption bands, and the position of substituents can significantly shift the absorption maxima (λmax).[10][11]

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability, purity, and solid-state properties of a substance.[12][13]

-

Differential Scanning Calorimetry (DSC): A DSC analysis would reveal the melting point of the compound as a sharp endothermic peak. The temperature and enthalpy of this transition are key indicators of purity. The presence of multiple peaks could suggest polymorphism or impurities.[14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] This analysis determines the temperature at which the compound begins to decompose, providing a clear indication of its thermal stability limits. For a nitropyridine derivative, this is particularly important for defining safe handling and storage temperatures.

Chromatographic Methods for Enantiomeric Purity

For a chiral compound, establishing enantiomeric purity is a critical aspect of its characterization, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.[16] Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[17]

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times. Developing a successful chiral HPLC method is often an empirical process involving the screening of various columns and mobile phases.[18][19]

Caption: Workflow for Chiral HPLC Method Development.

Crystallography and Solid-State Characterization

While no public crystal structure data was found specifically for the (R)-enantiomer, single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional molecular structure, confirming the absolute stereochemistry, and understanding intermolecular interactions (e.g., hydrogen bonding) in the solid state.[20][21] The planarity between the pyridine and phenyl rings and the orientation of the nitro group are key structural parameters that influence the crystal packing and, consequently, its bulk properties.[10]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for key analytical procedures.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is chosen for its high precision and ability to detect subtle thermal events, providing a more accurate and reproducible melting point than traditional capillary methods. It also yields the enthalpy of fusion, a fundamental thermodynamic property.[22]

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan as a reference.

-

Data Acquisition: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to approximately 20 °C above the expected melting point.

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

-

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

-

Causality: TGA is essential for defining the upper-temperature limit for safe handling and processing. It directly measures mass loss associated with decomposition, providing unambiguous data on thermal stability.[22]

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen at 50 mL/min) from ambient temperature to a temperature where complete decomposition is observed (e.g., 500 °C).

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (Td), indicating the limit of thermal stability.

-

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

-

Causality: This protocol is designed to resolve and quantify the (S)-enantiomer impurity. The choice of a polysaccharide-based chiral stationary phase is a common starting point due to their broad enantioselectivity.[16][23] The mobile phase is selected to promote the necessary chiral recognition interactions.

-

Methodology:

-

Column Selection: Start with a polysaccharide-based chiral column, such as a Lux Cellulose-2 or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic analytes. A typical starting condition could be 80:20 (v/v) Hexane:Isopropanol + 0.1% DEA.

-

System Setup: Set the column temperature to 25 °C and the flow rate to 1.0 mL/min. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 230 nm or 355 nm).

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.

-

Analysis: Inject 10 µL of the sample solution. If separation is not achieved, systematically vary the alcohol content in the mobile phase and consider different alcohol modifiers (e.g., switch from isopropanol to ethanol).

-

Quantification: Once baseline resolution is achieved, the enantiomeric purity can be calculated from the relative peak areas of the two enantiomers.

-

Caption: Integrated Physicochemical Characterization Workflow.

References

-

2-(ALPHA-METHYLBENZYLAMINO)-5-NITROPYRIDINE CAS#: 64138-65-4 . ChemWhat. [Link]

-

2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 . PubChem. [Link]

-

2-(Benzylamino)-5-nitropyridine . NIST WebBook. [Link]

-

Chiral HPLC Separations Guidebook . Phenomenex. [Link]

-

Patil, S. D., et al. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide . Indian Journal of Pharmaceutical Sciences. [Link]

-

Nasir, N. 'Izzati Mohd, et al. 2-(4-Methylphenoxy)-5-nitropyridine . Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Georgiev, Y., et al. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound . Pharmacia. [Link]

-

Thermal Analysis . Penn State Materials Research Institute. [Link]

-

(S)-(-)-2-(Alpha-Methylbenzylamino)-5-Nitropyridine 99.0% . PureSynth. [Link]

-

Differential scanning calorimetry (DSC) traces . ResearchGate. [Link]

-

Kaczmarek, S. L., et al. Low nonresonant optical absorption in (-)2-α-(methylbenzylamino)-5-nitropyridine single crystals . Optics Letters. [Link]

-

2-Amino-5-nitropyridine . NIST WebBook. [Link]

-

Moraczewska, K., et al. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals . Molecules. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University Course Material. [Link]

-

Cîrcu, V., et al. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers . Crystals. [Link]

-

Solomon, B. F. Synthesis and Characterization of Rhenium 2,2′-pyridylnaphthyridine Metal Complexes . University Thesis. [Link]

-

Arivazhagan, M., et al. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory . Scientific Reports. [Link]

-

REVIEW IN (NMR and UV-VIS) SPECTRA . Research Paper. [Link]

-

Chapter 5: Organic Spectrometry . University Course Material. [Link]

-

Reddy, G. S., et al. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate . Der Pharma Chemica. [Link]

-

Szafraniec-Gorol, G., et al. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization . International Journal of Molecular Sciences. [Link]

-

Xiong, R.-G., et al. 2-Methyl-5-nitrobenzonitrile . Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. Low nonresonant optical absorption in (-)2-α-(methylbenzylamino)-5-nitropyridine single crystals [opg.optica.org]

- 2. labshake.com [labshake.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 64138-65-4 [amp.chemicalbook.com]

- 5. pure-synth.com [pure-synth.com]

- 6. lehigh.edu [lehigh.edu]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 9. ijmrpsjournal.com [ijmrpsjournal.com]

- 10. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

Unraveling the Enigma: A Proposed Mechanistic Investigation of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

A Technical Guide for Advanced Drug Discovery Professionals

Abstract

(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine is a chiral aminopyridine derivative with a structure suggestive of significant biological activity. However, its mechanism of action remains largely uncharacterized in publicly accessible literature. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its pharmacological profile. We will delve into the potential roles of its key structural motifs—the 2-aminopyridine core, the chiral (R)-alpha-methylbenzylamino substituent, and the electron-withdrawing 5-nitro group—to propose a multi-pronged investigational strategy. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach to uncovering the therapeutic potential of this intriguing molecule.

Introduction: Deconstructing a Molecule of Interest

The chemical architecture of this compound offers compelling clues to its potential biological functions. The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological and pharmacological effects stemming from interactions with various enzymes and receptors.[1] The 2-aminopyridine moiety, in particular, is a versatile building block in the synthesis of novel therapeutic agents.[2]

The presence of a 5-nitro group is another critical feature. The strong electron-withdrawing nature of this group can profoundly influence the molecule's electronic properties and reactivity, often enhancing its ability to target specific biological entities.[3][4] Furthermore, the chiral center at the alpha-methylbenzylamino group introduces stereospecificity, a crucial determinant of pharmacological activity. It is well-established that enantiomers of a chiral drug can exhibit markedly different potencies, metabolic profiles, and toxicities due to their differential interactions with chiral biological macromolecules like receptors and enzymes.[5][6][7]

Given the absence of direct mechanistic data for this specific enantiomer, this guide will proceed by proposing a series of hypotheses and outlining the requisite experimental workflows to test them.

Core Hypotheses on the Mechanism of Action

Based on the structural components of this compound, we can formulate several primary hypotheses regarding its mechanism of action:

-

Hypothesis 1: Modulation of Ion Channels. Aminopyridines are known to function as blockers of voltage-gated potassium channels.[1] 4-aminopyridine, for instance, is used to improve motor function in multiple sclerosis by enhancing neurotransmission.[8] We hypothesize that this compound may act as a stereoselective modulator of one or more types of ion channels.

-

Hypothesis 2: Enzyme Inhibition. The pyridine ring and associated functional groups could facilitate binding to the active site of specific enzymes. The nitro group, in particular, might play a role in targeted inhibition.

-

Hypothesis 3: Receptor Binding and Modulation. The molecule's three-dimensional structure, dictated by its (R)-configuration, may allow for high-affinity binding to a specific receptor subtype, leading to either agonistic or antagonistic effects.

-

Hypothesis 4: Selective Cytotoxicity. The 5-nitropyridine moiety is a feature in some compounds with selective toxicity toward cancer cells or pathogenic microbes.[4][9] It is plausible that this compound exhibits cytotoxic activity through mechanisms such as the generation of reactive nitrogen species upon metabolic reduction.[4]

A Proposed Research Roadmap: From Broad Screening to Target Deconvolution

To systematically investigate these hypotheses, a phased experimental approach is recommended. This roadmap is designed to progress from broad phenotypic screening to specific target identification and validation.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The initial phase aims to identify the broad biological effects of the compound.

Experimental Protocol: High-Content Cellular Screening

-

Cell Line Selection: A diverse panel of human cell lines should be selected, including neuronal cell lines (e.g., SH-SY5Y), cancer cell lines from various tissues (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon), and non-malignant cell lines (e.g., hTERT-RPE1) to assess selectivity.[10]

-

Compound Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours. The (S)-(-) enantiomer should be included as a comparator to assess stereospecificity.

-

High-Content Imaging: Automated microscopy and image analysis will be used to quantify a variety of cellular parameters, including cell proliferation, viability (e.g., using Calcein AM and Ethidium Homodimer-1), apoptosis (e.g., Caspase-3/7 activation), cell cycle progression (e.g., DNA content staining), and morphological changes.

-

Data Analysis: Dose-response curves will be generated to determine IC50/EC50 values for each parameter.

Data Presentation: Summary of Cytotoxicity and Phenotypic Effects

| Cell Line | Compound | IC50 (µM) - 72h | Max. Apoptosis Induction (%) | Predominant Phenotype |

| SH-SY5Y | (R)-(+)-enantiomer | Data to be generated | Data to be generated | e.g., Neurite outgrowth/retraction |

| SH-SY5Y | (S)-(-)-enantiomer | Data to be generated | Data to be generated | e.g., No significant effect |

| A549 | (R)-(+)-enantiomer | Data to be generated | Data to be generated | e.g., G2/M cell cycle arrest |

| A549 | (S)-(-)-enantiomer | Data to be generated | Data to be generated | e.g., Reduced potency |

| hTERT-RPE1 | (R)-(+)-enantiomer | Data to be generated | Data to be generated | e.g., Minimal toxicity |

Logical Workflow for Phase 1

Caption: Logic for selecting target class screening assays.

Phase 3: Specific Target Deconvolution and Validation

Once a target class is identified, the final phase focuses on pinpointing and validating the specific molecular target(s).

Experimental Protocol: Target Validation (Example for a Putative Kinase Target)

-

In Vitro Kinase Assay: Perform a direct enzyme assay with the purified putative kinase to determine the Ki (inhibition constant) of the (R)-(+)-enantiomer.

-

Mechanism of Inhibition Studies: Conduct kinetic studies (e.g., by varying substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay in intact cells to confirm that the compound binds to the target protein in a cellular context.

-

Downstream Signaling Analysis: If the target is a kinase, perform Western blotting or phospho-proteomics to analyze the phosphorylation status of known downstream substrates of the target kinase in treated cells.

-

Target Knockdown/Knockout Validation: Use siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein. If the compound's effect is diminished in these cells, it provides strong evidence that the effect is on-target.

Visualizing the Proposed Signaling Pathway

Assuming the compound is found to be an inhibitor of a hypothetical "Kinase X" that is part of a pro-proliferative pathway:

Caption: Hypothetical signaling pathway inhibition.

Conclusion and Future Directions

This technical guide outlines a systematic and logical progression for elucidating the mechanism of action of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets, researchers can efficiently deconvolve its pharmacological profile. The emphasis on stereoselectivity, comparing the (R)-(+) and (S)-(-) enantiomers at each stage, is critical for a comprehensive understanding. The insights gained from this proposed research program will be invaluable in determining the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

References

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Physical and Chemical Sciences. [Link]

-

Rose, R. K. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Journal of Pharmaceutical Sciences & Research. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Il Farmaco, 58(12), 1277–1281. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). European Journal of Medicinal Chemistry. [Link]

-

Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Folia Medica. [Link]

-

The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Pharmaffiliates. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (2019). Chemical Communications. [Link]

-

The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Medium. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). African Journal of Pharmaceutical Sciences. [Link]

-

Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tumor-selective cytotoxicity of benzo[c]phenanthridine derivatives from Toddalia asiatica Lam. (2009). Cancer Chemotherapy and Pharmacology. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. longdom.org [longdom.org]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor-selective cytotoxicity of benzo[c]phenanthridine derivatives from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chiral compound (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing similar chiral aminopyridine derivatives. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this specific molecule.

Introduction to (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine is a chiral organic compound featuring a pyridine ring substituted with a nitro group and a chiral α-methylbenzylamino group. The presence of these functional groups and a stereocenter makes its structural confirmation a critical step in any synthetic or analytical procedure. Spectroscopic methods are indispensable tools for this purpose, each providing unique and complementary information about the molecular architecture. This guide will delve into the expected spectral features and the experimental protocols for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and benzene rings, the methine proton, the methyl protons of the chiral auxiliary, and the amine proton.

-

Pyridine Ring Protons: The three protons on the 5-nitropyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The strong electron-withdrawing effect of the nitro group will significantly deshield these protons. We expect to see three distinct signals, likely two doublets and one doublet of doublets, with coupling constants characteristic of ortho and meta relationships in a pyridine ring.

-

Benzene Ring Protons: The five protons of the α-methylbenzyl group will also resonate in the aromatic region, generally between δ 7.2 and 7.5 ppm. The signals may overlap, but will likely appear as a multiplet.

-

Methine Proton (CH): The proton attached to the chiral carbon is expected to appear as a quartet due to coupling with the three methyl protons. Its chemical shift will be influenced by the adjacent amino and phenyl groups.

-

Methyl Protons (CH₃): The three protons of the methyl group will give rise to a doublet, a result of coupling with the single methine proton.

-

Amine Proton (NH): The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exhibit coupling to the methine proton.

Table 1: Predicted ¹H NMR Data for (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H | 7.0 - 9.0 | d, dd | ~2-9 |

| Phenyl-H | 7.2 - 7.5 | m | - |

| CH (methine) | 4.5 - 5.5 | q | ~7 |

| CH₃ (methyl) | 1.5 - 2.0 | d | ~7 |

| NH (amine) | Variable | br s | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected Chemical Shifts:

-

Pyridine Ring Carbons: The carbons of the 5-nitropyridine ring will appear in the downfield region of the spectrum. The carbon bearing the nitro group (C5) will be significantly deshielded, while the carbon attached to the amino group (C2) will also be in the aromatic region.

-

Benzene Ring Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region (δ 120-140 ppm).

-

Aliphatic Carbons: The methine carbon (CH) and the methyl carbon (CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C | 110 - 160 |

| Phenyl-C | 120 - 140 |

| CH (methine) | 50 - 60 |

| CH₃ (methyl) | 20 - 30 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Following ¹H acquisition, switch the probe to the ¹³C channel and acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O bonds.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methine groups.

-

C=C and C=N Stretches: The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-O Stretch (Nitro Group): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

Table 3: Predicted IR Absorption Bands for (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

| C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ (asymmetric) | Stretch | 1500 - 1560 | Strong |

| NO₂ (symmetric) | Stretch | 1300 - 1360 | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Collect the IR spectrum of the sample.

-

Data Analysis: Process the spectrum (background subtraction) and identify the characteristic absorption bands, assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Molecular Ion and Fragmentation:

For (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine (C₁₃H₁₃N₃O₂), the calculated molecular weight is approximately 243.27 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 243 is expected. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing structural clues. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in a fragment ion corresponding to the α-methylbenzyl cation at m/z 105. Another likely fragmentation would involve the loss of the nitro group (NO₂), leading to a fragment at m/z 197.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized in the ion source. Electron ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

-

Spectrum Generation: The data is compiled into a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic characterization of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. By following the outlined experimental protocols and understanding the predicted spectral features, researchers can confidently confirm the identity, purity, and structure of this chiral aminopyridine derivative, a crucial step in any chemical research and development endeavor.

References

-

PubChem Compound Summary for 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook, 2-Amino-5-nitropyridine. National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary for 2-(Benzylamino)-5-nitropyridine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general, authoritative textbook on spectroscopic methods).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Solubility of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine in various organic solvents. While specific experimental solubility data for this compound is not extensively reported in publicly accessible literature, this document outlines the fundamental principles governing solubility and presents a robust, step-by-step protocol for its empirical determination. The methodologies described herein are grounded in established pharmaceutical and chemical research practices, ensuring the generation of reliable and reproducible data critical for applications in synthesis, purification, crystallization, and formulation development.

Introduction: The Significance of Solubility in Chemical Development

This compound is a chiral organic compound featuring a nitropyridine core, a structure often investigated in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior at every stage of development.[1] From dictating the choice of solvent for a chemical reaction to governing the bioavailability of a potential drug candidate, a thorough understanding of a compound's solubility profile is indispensable.[2][]

This guide addresses the practical need for reliable solubility data for this compound. In the absence of a comprehensive, pre-existing dataset, we shift the focus to the methodology of solubility determination, empowering researchers to generate this crucial information in-house. The principles and protocols detailed below are designed to be broadly applicable, providing a solid foundation for characterizing the solubility of this and other novel chemical entities.

Physicochemical Properties of this compound

Before embarking on solubility studies, a review of the compound's known physicochemical properties is essential, as these parameters inform experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound and its Enantiomer

| Property | Value | Source |

| CAS Number | 64138-65-4 | [4][5] |

| Molecular Formula | C13H13N3O2 | [5][6] |

| Molecular Weight | 243.26 g/mol | [5][6] |

| Appearance | Light yellow to Amber to Dark green powder to crystal | [5] |

| Melting Point | 83 °C | [5] |

| pKa (Predicted) | 2.74 ± 0.10 | [5] |

| Boiling Point (Predicted) | 395.9 ± 32.0 °C | [5] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [5] |

| Enantiomer (S-form) Melting Point | 83 °C | [7][8] |

The melting point of 83°C is a particularly important piece of information. A higher melting point generally correlates with greater crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur. This suggests that a significant amount of energy will be required to break apart the crystal structure, a key factor in its solubility.[9]

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, saturated solution.[9] At this point, the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution, and the system is in equilibrium. The process can be visualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For crystalline solids like this compound, the solubility is influenced by:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together. This is related to the melting point and enthalpy of fusion.

-

Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.

-

Entropy of Mixing: The increase in randomness as the solute and solvent mix.

Predictive models, such as those based on thermodynamic cycles or quantitative structure-property relationships (QSPR), can provide estimates of solubility.[10][11][12] However, for definitive data, especially in the context of drug development and process chemistry, experimental determination remains the gold standard.[13]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[13][14] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Reagents

-

This compound (purity >98%)

-

Organic Solvents (HPLC grade or equivalent): A selection of solvents with varying polarities is recommended to build a comprehensive profile. Examples include:

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

Equipment

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

pH meter (for aqueous or buffered solutions, if applicable)

-

Vortex mixer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 20-50 mg of solute per 1-2 mL of solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours.[14] Preliminary experiments can be run to determine the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.[15] Adsorption of the compound to the filter material should be checked and accounted for if significant.[15]

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved solute using a validated analytical method, such as HPLC-UV.

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for concentration analysis due to its ability to separate the analyte from any potential impurities or degradation products.[15]

-

Method Development: A reverse-phase HPLC method should be developed and validated. A C18 column is a common starting point. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water (or a buffer). The detection wavelength should be set to a lambda max (λmax) of the compound, which can be determined by running a UV scan.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Quantification: Inject the diluted, filtered samples and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Data Presentation and Visualization

The determined solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Forward Outlook

References

-

Palmer, D. S., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][10][11][12]

-

American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link][2]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. High-Throughput Screening in Drug Discovery, 1-15. [Link][15]

-

Box, K., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 253-264. [Link][13]

- Avdeef, A. (2012).

-

Hughes, L. P., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9447-9494. [Link][9]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][1]

-

Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][14]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 64138-65-4 [amp.chemicalbook.com]

- 6. labshake.com [labshake.com]

- 7. labproinc.com [labproinc.com]

- 8. (S)-(-)-2-(ALPHA-METHYLBENZYLAMINO)-5-NITROPYRIDINE | 84249-39-8 [amp.chemicalbook.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine is a chiral aminopyridine derivative that holds significance as a versatile building block in medicinal chemistry. Its structure, featuring a stereogenic center and an electron-deficient nitropyridine ring, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and potential applications, offering insights for professionals engaged in drug discovery and development.

The importance of chirality in pharmaceuticals is well-established, with different enantiomers of a drug often exhibiting distinct pharmacological and toxicological profiles[1][2]. The story of chiral drugs dates back to the 19th century with Louis Pasteur's pioneering work on tartaric acid isomers[1][3]. The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical need for enantiomerically pure compounds in medicine[4]. This historical context highlights the importance of chiral molecules like (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine in the development of safer and more effective therapeutics.

Aminopyridine derivatives, in general, have a rich history in drug development, with compounds like 4-aminopyridine being investigated for neurological disorders[5][6][7][8]. The introduction of a nitro group and a chiral α-methylbenzylamino moiety to the pyridine scaffold, as seen in the title compound, opens up avenues for creating novel chemical entities with potentially unique biological activities.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile[9][10]. In this case, the electron-withdrawing nitro group at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack.

The logical and most common synthetic route is the reaction of 2-chloro-5-nitropyridine with the chiral amine, (R)-(+)-α-methylbenzylamine.

Caption: Synthetic pathway to (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine.

Experimental Protocol: Synthesis of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

This protocol outlines the synthesis of the title compound from its key precursors.

Part 1: Synthesis of the Precursor, 2-Chloro-5-nitropyridine

The precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine through a multi-step process involving nitration, diazotization, and chlorination[11]. Alternatively, newer methods aim to improve yield and safety by avoiding harsh nitrating conditions[12][13].

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

-

Materials: 2-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining a low temperature.

-

Once the 2-aminopyridine has dissolved, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed a set point.

-

After the addition is complete, stir the reaction mixture at a slightly elevated temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry the resulting 2-amino-5-nitropyridine.

-

Step 2: Conversion of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

-

Materials: 2-Amino-5-nitropyridine, Hydrochloric Acid, Sodium Nitrite.

-

Procedure:

-

Dissolve 2-amino-5-nitropyridine in dilute hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period after the addition is complete.

-

The resulting diazonium salt is then hydrolyzed by warming the solution, which yields 2-hydroxy-5-nitropyridine.

-

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

-

Materials: 2-Hydroxy-5-nitropyridine, Phosphorus Oxychloride (POCl3) or another chlorinating agent.

-

Procedure:

-

Heat a mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride under reflux for several hours.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess phosphorus oxychloride.

-

Neutralize the solution with a base to precipitate the product.

-

Filter, wash with water, and dry the crude 2-chloro-5-nitropyridine. Purification can be achieved by recrystallization or column chromatography.

-

Part 2: Nucleophilic Aromatic Substitution to Yield (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

-

Materials: 2-Chloro-5-nitropyridine, (R)-(+)-α-Methylbenzylamine, a suitable solvent (e.g., ethanol, isopropanol, or DMSO), and a base (e.g., triethylamine or potassium carbonate, if necessary).

-

Procedure:

-

Dissolve 2-chloro-5-nitropyridine in the chosen solvent in a reaction flask.

-

Add (R)-(+)-α-methylbenzylamine (typically 1.0-1.2 equivalents) to the solution. A non-nucleophilic base may be added to scavenge the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction after removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the enantiomerically pure (R)-(+)-2-(α-methylbenzylamino)-5-nitropyridine.

-

| Reactant/Product | Molar Mass ( g/mol ) | Key Role |

| 2-Chloro-5-nitropyridine | 158.55 | Electrophilic substrate |

| (R)-(+)-α-Methylbenzylamine | 121.18 | Chiral nucleophile |

| (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine | 243.26 | Final chiral product |

Historical Context and Discovery

While a singular, definitive publication detailing the "discovery" of (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine is not readily apparent in the historical literature, its emergence can be understood within the broader context of advancements in medicinal chemistry and asymmetric synthesis. The development of aminopyridine-based drugs has been an active area of research for decades, with many compounds containing this scaffold entering the market[14].

The synthesis of chiral molecules has evolved significantly. Initially, chiral compounds were often obtained through the resolution of racemic mixtures, a technique pioneered by Pasteur[1][3]. Modern synthetic chemistry, however, increasingly relies on asymmetric synthesis, which can involve the use of chiral catalysts or chiral auxiliaries to directly produce the desired enantiomer[15][16][17][18]. The synthesis of the title compound, utilizing a commercially available chiral amine, is an example of a straightforward and efficient approach to obtaining an enantiomerically pure product.

The significance of the nitropyridine moiety lies in its role as a versatile synthetic intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse library of compounds for biological screening[19].

Applications in Drug Development

(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs[14].